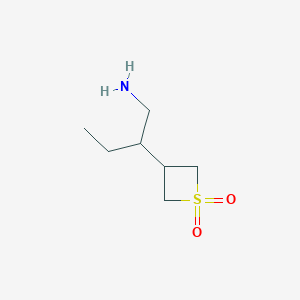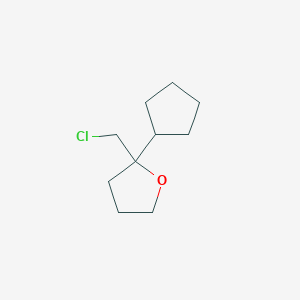
2-(Chloromethyl)-2-cyclopentyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-cyclopentyloxolane is an organic compound characterized by a cyclopentane ring fused with an oxolane ring and a chloromethyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclopentyloxolane typically involves the reaction of cyclopentanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid are used to promote the cyclization process.
Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-cyclopentyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Oxirane derivatives are formed.
Reduction: Cyclopentylmethanol derivatives are obtained.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-cyclopentyloxolane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-cyclopentyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting or modifying their functions. The molecular pathways involved include:
Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles, leading to the formation of new chemical bonds.
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying their active sites.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxolane ring.
2-(Chloromethyl)-2-methyl-oxirane: Contains an oxirane ring instead of an oxolane ring.
2-(Chloromethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(Chloromethyl)-2-cyclopentyloxolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-cyclopentyloxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h9H,1-8H2 |
Clave InChI |
FSLIWDGRYDVNFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2(CCCO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
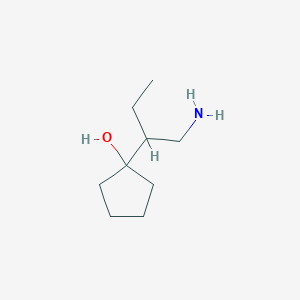


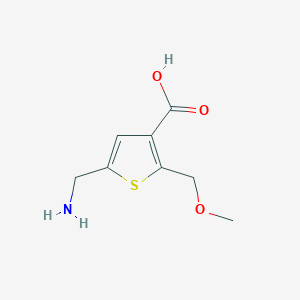
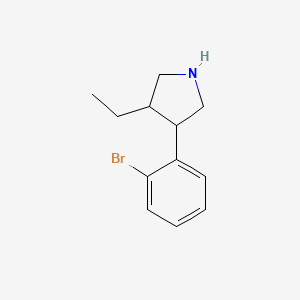

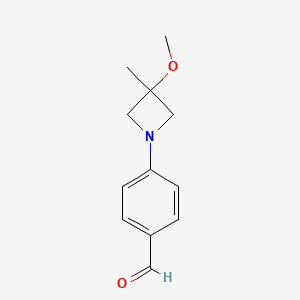
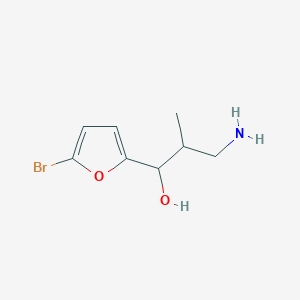

![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
